molecular formula C18H16ClN3O4S B11165976 4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11165976
M. Wt: 405.9 g/mol
InChI Key: HPRJHIUVLUXQJN-UHFFFAOYSA-N
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Description

4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions to form the benzothiazole ring.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base.

    Acetylation: The acetylamino group is introduced by reacting the amine with acetic anhydride.

    Coupling: Finally, the benzothiazole derivative is coupled with the acetylamino-chloro-methoxy benzamide under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the nitro or carbonyl groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The acetylamino group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its benzothiazole core is known to interact with various biological targets, making it a promising candidate for drug development.

    Biological Studies: Researchers investigate its effects on different cell lines and microorganisms to understand its mechanism of action and potential therapeutic uses.

    Chemical Biology: The compound is used as a probe to study biological pathways and molecular interactions due to its ability to bind to specific proteins and enzymes.

    Industrial Applications: It may be used in the development of new materials with specific properties, such as antimicrobial coatings or additives.

Mechanism of Action

The mechanism of action of 4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets, including enzymes and receptors. The benzothiazole core can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms or cancer cells, resulting in their death or reduced proliferation. The compound may also interact with DNA or RNA, interfering with their replication and transcription.

Comparison with Similar Compounds

Similar compounds to 4-(acetylamino)-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide include other benzothiazole derivatives such as:

    2-(4-aminophenyl)benzothiazole: Known for its anticancer properties.

    6-methoxy-2-benzothiazolamine: Studied for its antimicrobial activity.

    4-chloro-2-(methylthio)benzothiazole: Investigated for its antifungal properties.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and interactions compared to other benzothiazole derivatives.

Properties

Molecular Formula

C18H16ClN3O4S

Molecular Weight

405.9 g/mol

IUPAC Name

4-acetamido-5-chloro-2-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C18H16ClN3O4S/c1-9(23)20-14-8-15(26-3)11(7-12(14)19)17(24)22-18-21-13-5-4-10(25-2)6-16(13)27-18/h4-8H,1-3H3,(H,20,23)(H,21,22,24)

InChI Key

HPRJHIUVLUXQJN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl

Origin of Product

United States

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